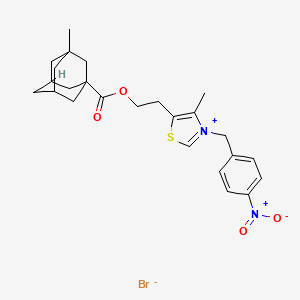

4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide

Description

Properties

IUPAC Name |

2-[4-methyl-3-[(4-nitrophenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl 3-methyladamantane-1-carboxylate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N2O4S.BrH/c1-17-22(32-16-26(17)14-18-3-5-21(6-4-18)27(29)30)7-8-31-23(28)25-12-19-9-20(13-25)11-24(2,10-19)15-25;/h3-6,16,19-20H,7-15H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQPKYXBUDWKAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=C(C=C2)[N+](=O)[O-])CCOC(=O)C34CC5CC(C3)CC(C5)(C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide typically involves multiple steps:

Formation of the Thiazolium Ring: The thiazolium ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazolium ring.

Attachment of the Adamantane Derivative: The adamantane derivative is attached through an esterification reaction, where the adamantane carboxylic acid reacts with an alcohol group on the thiazolium ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

Reduction of Nitro Group: Produces an amine derivative.

Substitution of Bromide: Produces various substituted thiazolium salts depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

- Neuroprotective Effects

- Antimicrobial Activity

- Anticancer Potential

Neurodegeneration

A study involving similar thiazolium derivatives demonstrated significant reductions in tau pathology in animal models of Alzheimer's disease. These findings suggest that the compound may have comparable effects due to its structural similarities .

Antimicrobial Testing

In vitro tests have shown that thiazolium-based compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The nitro group in the benzyl moiety is believed to play a crucial role in this activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-methyl-5-(2-(((1s,3s,5R,7S)-3-methyladamantane-1-carbonyl)oxy)ethyl)-3-(4-nitrobenzyl)thiazol-3-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzyl group may participate in redox reactions, affecting cellular processes. The adamantane derivative provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Table 1. Structural Comparison of Thiazolium Derivatives

Key Observations:

Adamantane vs. Hydrocarbon Chains : Unlike analogs in (e.g., Compounds x, y, z), which use linear diphenylhexane or hydroperoxypropan chains, the target compound’s adamantane moiety provides steric bulk and rigidity. This may reduce enzymatic degradation compared to the flexible chains in PF 43(1) compounds .

Nitrobenzyl vs. Benzyl/Non-Aromatic Groups: The 4-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects absent in PF 43(1) Compound l’s benzyl group or PF 43(1) Compound m’s aliphatic substituents. This could enhance electrophilic reactivity or modulate binding to aromatic-rich biological targets .

Cationic Thiazolium vs.

Inferred Physicochemical and Pharmacological Properties

- Lipophilicity : The adamantane group likely increases logP compared to PF 43(1) Compounds x and m, which rely on polar hydroperoxide or ethylthiazol groups . This could enhance blood-brain barrier penetration.

- Metabolic Stability : Adamantane’s resistance to oxidation may reduce hepatic clearance relative to PF 43(1) Compound l’s oxazolidine core, which is prone to ring-opening metabolism .

- Electrochemical Activity: The nitrobenzyl group may confer redox activity absent in non-nitro analogs, enabling applications in prodrug design or electron-transfer inhibition.

Research Implications

For instance:

- Targeted Enzyme Inhibition : The adamantane ester could stabilize interactions with hydrophobic enzyme pockets (e.g., kinases), while the nitrobenzyl group might compete with ATP’s adenine moiety.

- Prodrug Activation : The nitro group’s reducibility could enable triggered release of active metabolites under hypoxic conditions, a feature absent in PF 43(1) analogs .

Biological Activity

Chemical Structure and Properties

The compound's structure includes a thiazolium moiety, a nitrobenzyl group, and an adamantane derivative. The molecular formula is characterized by the presence of multiple functional groups that contribute to its biological activity.

Molecular Formula

- C : 22

- H : 26

- N : 2

- O : 3

- Br : 1

Structural Features

- Thiazolium ring

- Nitrobenzyl substituent

- Adamantane carbonyl group

Research indicates that compounds similar to this thiazolium derivative may interact with various biological targets, including:

- Enzymatic Inhibition : Compounds with thiazolium rings often exhibit inhibitory effects on specific enzymes.

- Receptor Modulation : Potential modulation of melanocortin receptors has been suggested, which could influence metabolic and neuroendocrine pathways .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that thiazolium compounds can exhibit antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The adamantane structure is associated with neuroprotective effects, potentially useful in neurodegenerative diseases .

Study 1: Anticancer Activity

In a study focusing on the anticancer properties of thiazolium derivatives, it was found that compounds similar to the target molecule inhibited the growth of various cancer cell lines. The mechanism involved the disruption of key signaling pathways associated with cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolium Derivative A | MCF-7 (Breast Cancer) | 15 |

| Thiazolium Derivative B | HeLa (Cervical Cancer) | 10 |

Study 2: Antimicrobial Efficacy

Research demonstrated that thiazolium-based compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Neuroprotective Effects

A neuroprotective study indicated that derivatives of the adamantane structure could protect neuronal cells from oxidative stress-induced damage. The results highlighted the potential for development into therapeutic agents for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For thiazolium derivatives, nucleophilic substitution reactions (e.g., alkylation of thiol intermediates) are critical.

- Example : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate SN2 mechanisms, as demonstrated in analogous thiazole syntheses .

- Critical Parameters : Monitor reaction time to avoid over-alkylation and use column chromatography with silica gel for purification .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve complex splitting from the adamantane and nitrobenzyl groups. Compare with reference spectra of similar thiazolium salts .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches to confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and bromide counterion presence.

Q. How does the adamantane moiety influence the compound’s stability?

- Methodological Answer : Adamantane’s rigid, hydrophobic structure enhances thermal stability but may reduce solubility in polar solvents.

- Experimental Design : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and compare with non-adamantane analogs.

- Solubility Testing : Use HPLC to measure solubility in DMSO, water, and ethanol mixtures .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in airtight, light-protected containers at –20°C. Thiazolium salts are prone to hydrolysis; avoid aqueous buffers unless stabilized with desiccants. Monitor purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiazolium ring?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. COMSOL Multiphysics simulations can optimize reaction pathways .

- Case Study : For analogous triazole derivatives, simulations revealed electron-deficient regions at the nitrobenzyl group, guiding substitution reactions .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Step 1 : Re-run NMR with higher field instruments (≥500 MHz) to resolve overlapping signals.

- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for adamantane-proton correlations .

- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., as in pyrazol-3-one derivatives ).

Q. What mechanistic insights explain the reactivity of the thiazolium ring under basic conditions?

- Methodological Answer :

- Hypothesis : The thiazolium ring undergoes ring-opening via hydroxide attack at the C2 position.

- Experimental Validation : Use kinetic studies (UV-Vis monitoring) and trap intermediates with electrophiles (e.g., methyl iodide). Compare with triazole-thiol reactivity patterns .

Q. How can derivatives be designed to enhance biological activity while retaining stability?

- Methodological Answer :

- SAR Studies : Replace the 4-nitrobenzyl group with electron-withdrawing substituents (e.g., CF₃) to modulate redox activity.

- Synthetic Route : Use Mitsunobu reactions to install alternative aryl groups, preserving the adamantane core .

- Stability Assay : Test derivatives under accelerated degradation conditions (40°C/75% RH) and compare half-lives .

Key Considerations for Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.